molecular formula C11H14Cl3NO B1397502 3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-21-9

3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1397502
CAS RN: 1219949-21-9
M. Wt: 282.6 g/mol
InChI Key: AATFEUCVRQTWLP-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride is a versatile chemical compound used in scientific research. It has a molecular formula of C11H14Cl3NO and an average mass of 282.594 Da .


Molecular Structure Analysis

The molecular structure of 3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a dichlorophenoxy group via a methylene bridge . The exact structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 246.13 . The SMILES string representation is ClC(C=C(C=C1)OCC2CCNC2)=C1Cl .

Scientific Research Applications

Herbicidal Applications and Environmental Behavior

Research indicates that compounds related to 2,4-D have been widely used in agricultural settings for their herbicidal properties. The interaction between these herbicides and various plant species, including their mechanisms of action and the environmental fate, has been extensively studied. For example, studies have shown that 2,4-D is used to control broadleaf weeds in crops like rice, wheat, and corn, highlighting the importance of understanding its behavior in agricultural environments for effective and safe use (Magnoli et al., 2020)[https://consensus.app/papers/herbicides-based-environments-biodegradation-aspects-magnoli/be347ce3f5555504874fceef8d8a8c1b/?utm_source=chatgpt].

Environmental Fate and Degradation

The environmental fate of 2,4-D and its derivatives, including potential compounds like "3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride," is a significant area of research. These compounds can enter natural environments through agricultural runoff, necessitating studies on their degradation and persistence. Certain microbes have been identified that can degrade 2,4-D, suggesting potential bioremediation applications (Magnoli et al., 2020)[https://consensus.app/papers/herbicides-based-environments-biodegradation-aspects-magnoli/be347ce3f5555504874fceef8d8a8c1b/?utm_source=chatgpt]. This microbial degradation pathway points to the possibility of employing biological methods to mitigate environmental contamination by related compounds.

Toxicology and Safety Assessments

While focusing on applications beyond drug use and side effects, it's essential to consider the toxicological profiles of these compounds. Scientific literature offers insights into the toxicology of 2,4-D and its derivatives, informing safety assessments for human and environmental health. The review by Zuanazzi et al. (2020)[https://consensus.app/papers/analysis-trends-studies-herbicide-toxicity-review-zuanazzi/95dfa7b617c353419681cc27382861d2/?utm_source=chatgpt] on the toxicity and mutagenicity of 2,4-D provides a comprehensive overview of the compound's impact, suggesting a need for ongoing research into safer and more environmentally friendly herbicidal solutions.

properties

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATFEUCVRQTWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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